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Compound of Interest

Compound Name:
(R)-(+)-1,2-

Bis(diphenylphosphino)propane

CAS No.: 67884-32-6

Cat. No.: B1586814

Get Quote

Technical Guide for Asymmetric Catalysis & Ligand Quality Control

Core Identity & Molecular Architecture
(R)-PROPHOS is a

-symmetric bidentate phosphine ligand derived from the chiral pool (typically (S)-lactic acid).[1]
[2] Its asymmetry arises from the methyl substituent on the propylene backbone, which renders
the two phosphorus atoms chemically and magnetically non-equivalent.[1][2] This structural
feature is the primary driver for its spectroscopic complexity compared to

-symmetric ligands like DPPP or CHIRAPHOS.[1][2]
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Property Value

IUPAC Name (R)-(+)-1,2-Bis(diphenylphosphino)propane

CAS Number 67884-32-6

Formula

Molecular Weight 412.45 g/mol

Appearance White crystalline solid

Melting Point 71–73 °C (Lit.)[1][2][3][4]

Optical Rotation
(

, acetone)

Solubility
Soluble in

, THF, Toluene; Insoluble in water

NMR Spectroscopy: The Gold Standard for Purity
Nuclear Magnetic Resonance (NMR) is the definitive method for assessing the integrity of (R)-

PROPHOS.[1][2] Due to the high susceptibility of alkyl-phosphines to oxidation, anaerobic

sampling is mandatory.[1][2]

A. P{1H} NMR: Oxidation & Purity Check
The

P spectrum is the first checkpoint.[1][2] Unlike symmetric ligands (e.g., dppe, dppp) which show
a single singlet, (R)-PROPHOS possesses two distinct phosphorus environments:

: Attached to the primary carbon (

).[1][2]

: Attached to the chiral secondary carbon (

).[1][2]
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Chemical Shift Data (

): | Species | Chemical Shift (

ppm) | Multiplicity | Interpretation | | :--- | :--- | :--- | :--- | | (R)-PROPHOS | -1.0 to -15.0 | Two
doublets (or broad m) | Intact P(III) centers.[1][2] The two P atoms are diastereotopic.[1][2] | |
Mono-Oxide | ~ +30 to +35 | Singlet/Multiplet | Impurity (Partial oxidation).[1][2] | | Di-Oxide | ~
+32 to +40 | Multiplet | Impurity (Full oxidation).[1][2] |

Note: The exact chemical shift varies slightly with concentration and solvent, but the negative

chemical shift is diagnostic of the free trivalent phosphine.[1][2] Any signal in the positive region

indicates degradation.

B. H NMR: Backbone Verification
The proton spectrum confirms the chiral backbone structure.[1][2]

Aromatic Region (7.0 – 7.6 ppm): Multiplet, integrating to 20 protons (4 x Phenyl rings).[1][2]

Chiral Methine (-CH-): Complex multiplet around 2.2 – 2.8 ppm.[1][2]

Methylene (-CH2-): Diastereotopic protons, appearing as complex multiplets in the 1.5 – 2.5

ppm range.[1][2]

Methyl Group (-CH3): Distinct doublet (or dd due to P-coupling) around 1.1 – 1.3 ppm.[1][2]

This is the diagnostic handle for the (R)-enantiomer's backbone.[1][2]

C. C{1H} NMR: Carbon Framework
Aromatic Carbons: 128 – 135 ppm (doublets due to

coupling).[1][2]

Aliphatic Backbone:

Methine (

): ~30-35 ppm (doublet of doublets).[1][2]

Methylene (
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): ~35-40 ppm.[1][2]

Methyl (

): ~15-20 ppm.[1][2]

Mass Spectrometry (MS) & Infrared (IR) Data[2][5]
Mass Spectrometry (EI/ESI)[2]

Molecular Ion (

): 412 m/z.[1][2]

Fragmentation Pattern (EI):

m/z 412: Parent ion.

m/z 335: Loss of phenyl group (

).[1][2]

m/z 183: Diphenylphosphide cation (

), a characteristic fragment for all

-containing ligands.[1][2]

m/z 108: Phenylphosphine fragment.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]
3050 cm

: Aromatic C-H stretch (weak).[1][2]

2850–2950 cm

: Aliphatic C-H stretch (methyl/methylene).[1][2]

1435 cm
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: P-Ph (Phosphorus-Phenyl) deformation band (Diagnostic).[1][2]

1090 cm

: P-Ph sensitive vibration.[1][2]

Absence of bands: No strong bands at 1150–1200 cm

(P=O stretch), confirming lack of oxidation.[1][2]

Experimental Workflow: Anaerobic NMR Sampling
To ensure the "Trustworthiness" pillar of this guide, the following protocol is defined for handling

(R)-PROPHOS. Phosphines oxidize rapidly in solution; standard air preparation will yield false

"impure" results.[1][2]

Solid (R)-PROPHOS
(Stored under Argon)

Glovebox / Schlenk Line
(O2 < 0.5 ppm)

Dissolution
(20 mg in 0.6 mL)

 Combine

Deuterated Solvent
(Degassed CDCl3/C6D6)

Seal NMR Tube
(J. Young Valve or Flame)

 Inside Inert Atm Acquire 31P NMR
(No lock if necessary)

 Transport to Magnet

Click to download full resolution via product page

Figure 1: Anaerobic workflow for reliable NMR characterization of phosphine ligands.

Protocol Steps:
Solvent Prep: Degas

or

via three freeze-pump-thaw cycles. Store over activated 4Å molecular sieves.[1][2]

Sampling: In a nitrogen-filled glovebox, dissolve ~10-20 mg of (R)-PROPHOS in 0.6 mL of

degassed solvent.

Sealing: Use a J. Young NMR tube or cap strictly with parafilm/tape if analyzing immediately

(within 10 mins).[1][2]
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Acquisition: Run

P{1H} (proton decoupled) first.[1][2] A clean sample should show signals only in the negative
ppm region.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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